![molecular formula C15H15BrO2 B14499572 Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- CAS No. 64516-79-6](/img/structure/B14499572.png)
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a benzene ring substituted with a bromine atom and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- typically involves the bromination of benzenemethanol derivatives followed by further functionalization. One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced into the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The hydroxymethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde (CH2O) and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and molecular targets involved depend on the context of its application and the biological system under study .
Vergleich Mit ähnlichen Verbindungen
Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]- can be compared with other similar compounds such as:
Benzenemethanol, 2-hydroxy-5-methyl-: Differing by the presence of a methyl group instead of a bromine atom.
Benzenemethanol, 4-bromo-2-hydroxy-: Differing by the position of the bromine atom and the presence of a hydroxyl group.
Benzenemethanol, 3-bromo-4-hydroxy-: Differing by the position of the bromine and hydroxyl groups.
The presence and position of substituents on the benzene ring significantly influence their chemical properties and biological activities .
Eigenschaften
CAS-Nummer |
64516-79-6 |
|---|---|
Molekularformel |
C15H15BrO2 |
Molekulargewicht |
307.18 g/mol |
IUPAC-Name |
[2-[[4-bromo-2-(hydroxymethyl)phenyl]methyl]phenyl]methanol |
InChI |
InChI=1S/C15H15BrO2/c16-15-6-5-12(14(8-15)10-18)7-11-3-1-2-4-13(11)9-17/h1-6,8,17-18H,7,9-10H2 |
InChI-Schlüssel |
GCEXXYJTQRAQEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=C(C=C(C=C2)Br)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


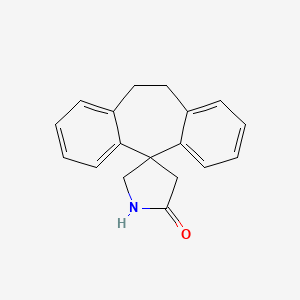
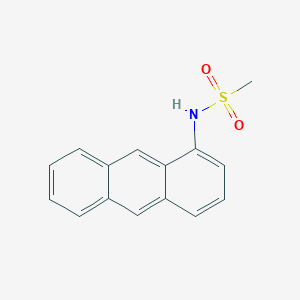
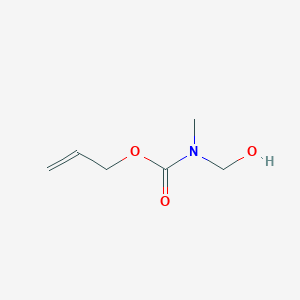
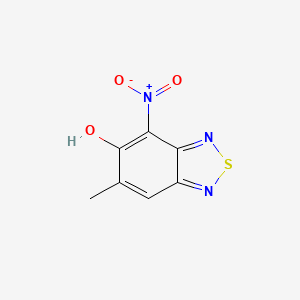
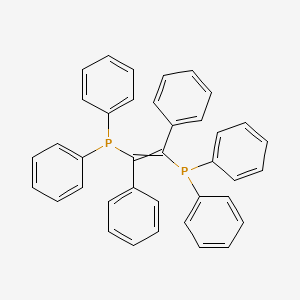
![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)

![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
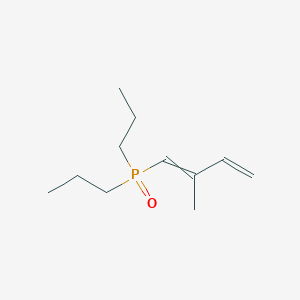
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
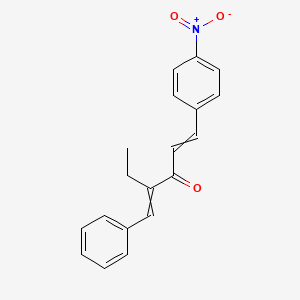
-lambda~5~-phosphane](/img/structure/B14499581.png)


